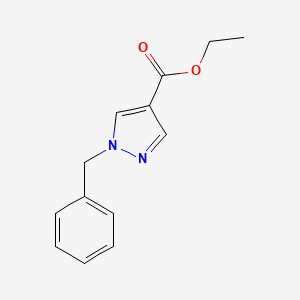

ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Beschreibung

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H14N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms.

Eigenschaften

IUPAC Name |

ethyl 1-benzylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTDJCLKKQWXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570365 | |

| Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150559-94-7 | |

| Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Ethyl 3-Amino-1H-pyrazole-4-carboxylate Intermediate

A key intermediate in the synthesis is ethyl 3-amino-1H-pyrazole-4-carboxylate, which is prepared by cyclization of ethyl 2-cyano-3-morpholinoacrylate with hydrazine hydrate under controlled temperature conditions.

Procedure Summary:

- Ethyl 2-cyano-3-morpholinoacrylate (1.19 moles) is dissolved in water at 15–20°C.

- Hydrazine hydrate (80%, 1.18 moles) is added under stirring.

- The mixture is stirred sequentially at 15–20°C for 1 hour, 25–30°C for 3 hours, and 40–45°C for 2 hours.

- The reaction mixture is cooled to 0–5°C to precipitate the product.

- The solid ethyl 3-amino-1H-pyrazole-4-carboxylate is filtered, washed, and dried.

Yield: Approximately 92.14% dry weight recovery.

N-Benzylation to Form Ethyl 3-Amino-1-benzyl-1H-pyrazole-4-carboxylate

The amino-substituted pyrazole intermediate undergoes N-benzylation using benzyl chloride in the presence of sodium methoxide in dimethylformamide (DMF).

Procedure Summary:

- In DMF, sodium methoxide (1.7 moles) is combined with ethyl 3-amino-1H-pyrazole-4-carboxylate (1.61 moles).

- Benzyl chloride (1.65 moles) is added.

- The reaction mixture is refluxed for 3 hours.

- After completion, the mixture is concentrated under reduced pressure.

- The residue is treated with water and extracted with dichloromethane.

- The organic layer is dried, concentrated, and the product is crystallized from acetone.

Yield: Approximately 80% dry weight recovery.

Alternative Synthetic Routes

Other reported methods include:

Condensation Reactions: Condensation of benzyl hydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization, can yield the pyrazole core with benzyl substitution. This method is often multi-step and requires careful control of reaction conditions.

Copper-Catalyzed Cycloaddition: A copper-catalyzed reaction between N-benzylsydnone and ethyl propiolate has been reported to efficiently produce ethyl 1-benzyl-1H-pyrazole-4-carboxylate. This method exploits the 1,3-dipolar cycloaddition mechanism and can offer good yields and selectivity.

Preparation of Ethyl Pyrazole-4-carboxylate as a Precursor

Ethyl pyrazole-4-carboxylate itself can be prepared by esterification of 1H-pyrazole-4-carboxylic acid using thionyl chloride and ethanol.

Procedure Summary:

- 1H-pyrazole-4-carboxylic acid is dissolved in ethanol.

- Thionyl chloride is added at 0°C.

- The mixture is stirred at room temperature for 3 hours.

- After reaction completion, volatiles are removed under reduced pressure.

- The residue is diluted with water and extracted with ethanol/dichloromethane.

- The organic layers are washed, dried, and concentrated.

- Purification by silica gel chromatography yields ethyl pyrazole-4-carboxylate.

Yield: Approximately 80%.

Summary Table of Preparation Methods

Research Findings and Analysis

The hydrazine-mediated cyclization of ethyl 2-cyano-3-morpholinoacrylate provides a high-yield and scalable route to the pyrazole core with an amino substituent, which is a versatile intermediate for further functionalization.

N-Benzylation using sodium methoxide and benzyl chloride in DMF is an effective method to selectively introduce the benzyl group at the pyrazole nitrogen, yielding the desired ethyl 1-benzyl derivative with good yield and purity.

The copper-catalyzed cycloaddition route offers an alternative, potentially more direct synthesis, though detailed yield and scalability data are less reported.

Esterification of pyrazole-4-carboxylic acid with thionyl chloride and ethanol is a well-established method to prepare the ethyl ester precursor, facilitating subsequent pyrazole functionalization.

Analyse Chemischer Reaktionen

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be hydrolyzed to form 1-benzyl-1H-pyrazole-4-carboxylic acid using lithium hydroxide in tetrahydrofuran .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydrolysis of this compound results in the formation of 1-benzyl-1H-pyrazole-4-carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is primarily utilized in the synthesis of various bioactive compounds. The following table summarizes key derivatives and their respective applications:

| Compound | Application |

|---|---|

| Isoxazole derivatives | Used as herbicides and fungicides |

| 1,2,3-triazoles | Antibacterial, anticancer, and anti-hypercholesterolemic agents |

| Imidazo[1,2-b]pyrazole derivatives | Potential α-glucosidase inhibitors |

| 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one | Investigated for various biological activities |

Synthesis Methodologies

The synthesis of this compound derivatives can be achieved through various methodologies:

- Cyclocondensation Reactions: These reactions facilitate the formation of pyrazole rings from hydrazines and carbonyl compounds.

- One-Pot Multi-Component Reactions: This method allows for the simultaneous reaction of multiple reactants to form complex structures efficiently.

- Microwave-Assisted Synthesis: Enhances reaction rates and yields by using microwave irradiation to heat the reaction mixture.

Biological Activities

The biological activities of this compound derivatives have been widely studied. Some notable findings include:

- Antimicrobial Activity: Certain derivatives exhibit significant antibacterial properties against various pathogens.

- Anticancer Properties: Compounds derived from this pyrazole scaffold have shown efficacy in inhibiting cancer cell proliferation in vitro.

- Enzyme Inhibition: Specific derivatives act as inhibitors for enzymes such as α-glucosidase, which is relevant in diabetes management.

Case Study 1: Anticancer Activity

A derivative of this compound was tested against several cancer cell lines. The study revealed that the compound exhibited a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Research conducted on another derivative demonstrated significant antimicrobial activity against Mycobacterium abscessus. The compound was found to inhibit bacterial growth effectively, highlighting its potential application in treating infections caused by resistant strains .

Wirkmechanismus

The mechanism of action of ethyl 1-benzyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase, which plays a role in inflammation . The compound may also interact with other molecular targets, leading to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, and medicine. Its synthesis involves various methods, and it undergoes diverse chemical reactions. The compound’s unique structure and properties make it valuable for scientific research and potential therapeutic applications.

Biologische Aktivität

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological potential.

This compound can be synthesized through various methods, often involving the reaction of ethyl 1H-pyrazole-4-carboxylate with benzyl halides. This compound belongs to the pyrazole class, which is recognized for its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Biological Activity Overview

The biological activities of this compound have been explored in several contexts:

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound has shown promising results in reducing inflammation in animal models. For instance, compounds derived from pyrazoles have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In one study, derivatives exhibited significant inhibition of COX-2 with selectivity indices indicating potential therapeutic benefits .

2. Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Research indicates that compounds within this class can inhibit the growth of tumors by inducing apoptosis and disrupting cell cycle progression. For example, some studies reported that pyrazole derivatives demonstrated efficacy against breast and lung cancer cells, suggesting that this compound may share similar properties .

3. Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Pyrazoles are known for their effectiveness against a range of bacterial strains and fungi. In vitro studies have shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was found to reduce carrageenan-induced paw edema in rats significantly. The compound demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it inhibited the proliferation of MDA-MB-231 breast cancer cells by inducing cell cycle arrest at the G2/M phase. The study highlighted the compound's ability to activate apoptotic pathways, leading to increased cancer cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence biological activity:

| Compound Modification | Biological Activity Impact |

|---|---|

| Electron-withdrawing groups at position 4 | Increased COX inhibitory activity |

| Alkyl substitutions at N-1 position | Enhanced anticancer activity |

| Aromatic substitutions at C-3 | Improved antimicrobial properties |

The SAR studies indicate that both steric and electronic factors play vital roles in determining the biological activity of these compounds .

Q & A

Q. What are the established synthetic routes for ethyl 1-benzyl-1H-pyrazole-4-carboxylate?

- Methodological Answer : The compound is synthesized via alkylation of pyrazole precursors. A representative method involves reacting ethyl 4-pyrazolecarboxylate with benzyl halides under reflux with a base (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile. For example, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate was synthesized using Ru(dtbbpy)₃₂ as a photocatalyst in DCE/HFIP solvent mixtures, followed by flash column chromatography . Alternative routes include nucleophilic substitution or multicomponent reactions, with yields typically ranging from 51% to 82% depending on substituents .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Conditions/Impact | Reference |

|---|---|---|

| Solvent | DCE/HFIP (2:1) improves reaction efficiency in photoredox catalysis | |

| Catalysts | Ru-based catalysts enhance decarboxylative alkylation | |

| Purification | Flash chromatography (silica gel, cyclohexane/ethyl acetate gradient) |

Q. How is the compound structurally characterized?

- Methodological Answer : X-ray crystallography is critical for confirming molecular geometry. For example, the crystal structure of ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate revealed dihedral angles of 6.97° (pyrazole vs. chlorophenyl ring) and 79.25° (pyrazole vs. phenyl ring), stabilized by C–H⋯O hydrogen bonds . NMR (¹H/¹³C) and IR spectroscopy are routinely used to verify functional groups, such as the ester carbonyl (IR: ~1704 cm⁻¹) and azide stretches (IR: ~2143 cm⁻¹) in derivatives .

Advanced Research Questions

Q. How do substituents on the benzyl group influence biological activity?

- Methodological Answer : Substituents modulate electronic and steric effects, impacting interactions with biological targets. For instance:

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | Biological Activity | Mechanism Hypothesis | Reference |

|---|---|---|---|

| 4-Chlorobenzyl | Inactive (anticancer) | Poor target binding affinity | |

| Benzyl (unsubstituted) | Antibacterial (MIC: 8 µg/mL) | Disruption of bacterial membranes | |

| 4-Fluorobenzyl | Anti-inflammatory (IC₅₀: 12 µM) | COX-2 inhibition |

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. For example:

- Anticancer Inactivity : Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate showed no activity in MTT assays, possibly due to poor cellular uptake . Contrastingly, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate exhibited anti-proliferative effects via apoptosis induction .

- Resolution Strategy :

Validate purity via HPLC and elemental analysis.

Compare pharmacokinetic properties (e.g., logP, solubility) across analogs.

Use orthogonal assays (e.g., SPR for target binding vs. cell viability).

Q. What methodologies optimize regioselectivity in pyrazole functionalization?

- Methodological Answer : Regioselectivity is controlled by reaction conditions:

- Electrophilic Substitution : Electron-withdrawing groups (e.g., esters) direct electrophiles to the 5-position .

- Photoredox Catalysis : Enables C–H functionalization at the 4-position via radical intermediates .

- Triazenyl Groups : Act as directing groups for azide-alkyne cycloadditions at specific pyrazole sites .

Data-Driven Research Design

Q. What computational tools predict the reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations model reaction pathways (e.g., Fukui indices for electrophilic attack). Molecular docking (AutoDock Vina) predicts binding modes with proteins like COX-2 or kinases. PubChem data (CIDs: B1344594, B12493497) provide reference physicochemical properties .

Q. How to design a SAR study for pyrazole-based enzyme inhibitors?

- Methodological Answer :

- Step 1 : Synthesize analogs with varied substituents (e.g., halogen, methoxy, amino).

- Step 2 : Screen against target enzymes (e.g., fluorescence-based kinase assays).

- Step 3 : Correlate activity with steric/electronic parameters (Hammett σ, Taft Es).

- Example : Ethyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate showed COX-2 inhibition (IC₅₀: 18 µM) linked to its electron-rich aryl group .

Notes on Evidence Reliability

- Primary sources: Peer-reviewed journals (Acta Crystallographica, Beilstein J. Org. Chem.) and PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.